![molecular formula C13H15NO5 B5185964 3-[(4-carboxybutanoyl)amino]-4-methylbenzoic acid CAS No. 6131-70-0](/img/structure/B5185964.png)
3-[(4-carboxybutanoyl)amino]-4-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-carboxybutanoyl)amino]-4-methylbenzoic acid is a chemical compound that is commonly known as MABA. MABA is a derivative of benzoic acid and is widely used in scientific research. MABA is a white crystalline powder that is soluble in water and has a molecular weight of 277.28 g/mol.
Mécanisme D'action
MABA inhibits the activity of carboxypeptidase A by binding to the active site of the enzyme. MABA forms a stable complex with carboxypeptidase A, which prevents the enzyme from carrying out its normal function of cleaving C-terminal amino acids from peptides. This inhibition of carboxypeptidase A activity leads to an increase in the levels of peptides that are involved in the regulation of blood pressure and inflammation.
Biochemical and Physiological Effects
MABA has been shown to have several biochemical and physiological effects. MABA has been shown to increase the levels of angiotensin II, which is a potent vasoconstrictor. MABA has also been shown to decrease the levels of bradykinin, which is a potent vasodilator. These effects of MABA on the levels of angiotensin II and bradykinin contribute to its ability to regulate blood pressure and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
MABA has several advantages for lab experiments. MABA is stable under a wide range of pH and temperature conditions, which makes it suitable for use in various experimental conditions. MABA is also readily available and relatively inexpensive. However, MABA has some limitations for lab experiments. MABA has a low solubility in organic solvents, which limits its use in certain experimental conditions. MABA also has a short half-life, which makes it difficult to study its long-term effects.
Orientations Futures
There are several future directions for the study of MABA. MABA has been shown to have potential therapeutic applications in the treatment of hypertension and cardiovascular diseases. Further studies are needed to explore the potential of MABA as a therapeutic agent. MABA has also been shown to have immunomodulatory effects, and further studies are needed to explore its potential in the treatment of autoimmune diseases. Additionally, further studies are needed to explore the potential of MABA as a tool for studying the role of carboxypeptidase A in various physiological processes.
Méthodes De Synthèse
The synthesis method of MABA involves the reaction of 4-methylbenzoic acid with N-carboxy anhydride of 4-aminobutanoic acid. The reaction takes place in the presence of a catalyst such as triethylamine. The product obtained is then purified using recrystallization techniques. The yield of MABA obtained using this method is approximately 60%.
Applications De Recherche Scientifique
MABA is widely used in scientific research due to its ability to inhibit the activity of carboxypeptidase A, which is an enzyme that plays a crucial role in the regulation of blood pressure. MABA has been used to study the role of carboxypeptidase A in hypertension and cardiovascular diseases. MABA has also been used to study the role of carboxypeptidase A in the immune system and inflammation.
Propriétés
IUPAC Name |
3-(4-carboxybutanoylamino)-4-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c1-8-5-6-9(13(18)19)7-10(8)14-11(15)3-2-4-12(16)17/h5-7H,2-4H2,1H3,(H,14,15)(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQBJZZVCILMNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NC(=O)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80387346 |
Source
|
Record name | ST50928220 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80387346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Carboxybutanoyl)amino]-4-methylbenzoic acid | |
CAS RN |
6131-70-0 |
Source
|
Record name | ST50928220 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80387346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.